molecular formula C12H12F3NO2S3 B2396997 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide CAS No. 2097868-44-3

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide

Cat. No.: B2396997
CAS No.: 2097868-44-3
M. Wt: 355.41
InChI Key: XTCIAUDBBBNYTI-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a compound that features a trifluoromethyl group and two thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide typically involves the reaction of thiophene derivatives with trifluoromethylated reagents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which undergoes a series of condensation reactions with thiophene derivatives in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .

Scientific Research Applications

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase activity or mitochondrial complex II activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which impart distinct electronic and steric properties. These features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2S3/c13-12(14,15)4-7-21(17,18)16-11(9-3-6-19-8-9)10-2-1-5-20-10/h1-3,5-6,8,11,16H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIAUDBBBNYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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